molecular formula C6H11IO3 B3044942 Iodomethyl 2-methoxy-2-methylpropanoate CAS No. 100579-07-5

Iodomethyl 2-methoxy-2-methylpropanoate

Cat. No.: B3044942
CAS No.: 100579-07-5
M. Wt: 258.05 g/mol
InChI Key: OIVGOODZCJLNRM-UHFFFAOYSA-N
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Description

Iodomethyl 2-methoxy-2-methylpropanoate is a halogenated ester featuring a propanoate backbone substituted with methoxy and methyl groups at the 2-position, esterified with an iodomethyl group. While direct data on this specific compound are absent in the provided evidence, comparisons can be drawn to structurally analogous esters, such as iodomethyl 2-methylpropanoate (), which shares the iodomethyl ester moiety and a branched alkyl substituent. The addition of a methoxy group in the target compound may influence properties like polarity, stability, and reactivity, warranting comparative analysis with related esters .

Properties

CAS No.

100579-07-5

Molecular Formula

C6H11IO3

Molecular Weight

258.05 g/mol

IUPAC Name

iodomethyl 2-methoxy-2-methylpropanoate

InChI

InChI=1S/C6H11IO3/c1-6(2,9-3)5(8)10-4-7/h4H2,1-3H3

InChI Key

OIVGOODZCJLNRM-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)OCI)OC

Canonical SMILES

CC(C)(C(=O)OCI)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between iodomethyl 2-methylpropanoate () and other esters from the evidence:

Compound Name Molecular Formula Substituents Key Functional Groups Evidence ID
Iodomethyl 2-methylpropanoate C₅H₉IO₂ 2-methylpropanoate, iodomethyl Ester, iodine
Ethyl 2-[(benzyloxy)methoxy]propanoate C₁₃H₁₈O₄ benzyloxy-methoxy, ethyl ester Ester, ether
O-Ethyl S-2-dipropylmethylammonium ethyl methylphosphonothiolate iodide Not specified phosphonothiolate, iodide Phosphorus, sulfur, iodide
2-Propenoate derivatives (fluorinated) Varies fluorinated sulfonamide, acrylate Acrylate, fluorinated chains
Key Observations:
  • Iodomethyl 2-methylpropanoate () is the closest analog, with a molecular formula of C₅H₉IO₂ and a simple branched alkyl chain. The absence of a methoxy group distinguishes it from the target compound, likely reducing its polarity and leaving-group reactivity compared to iodomethyl 2-methoxy-2-methylpropanoate.
  • Ethyl 2-[(benzyloxy)methoxy]propanoate () features a bulky benzyloxy-methoxy substituent, which increases steric hindrance and may limit its utility in reactions requiring nucleophilic attack at the ester carbonyl .

Reactivity and Stability

  • The addition of a methoxy group in the target compound could further stabilize the transition state in nucleophilic substitutions due to electron-donating effects .
  • Steric Effects : Bulky substituents in (benzyloxy-methoxy) reduce reactivity at the ester carbonyl, whereas the methyl and methoxy groups in the target compound likely balance steric accessibility with electronic modulation.
  • Hydrolytic Stability : Fluorinated acrylates () exhibit high hydrolytic stability due to strong C-F bonds, whereas iodomethyl esters () may degrade more readily under basic conditions .

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